N-1-adamantyl-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-1-adamantyl-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
A series of adamantane-isothiourea hybrid derivatives, including N-1-adamantyl-4-(4-morpholinylmethyl)benzamide, demonstrated potent broad-spectrum antibacterial activity against various pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds exhibited significant in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats, indicating potential applications in treating bacterial infections and managing diabetes (Al-Wahaibi et al., 2017).
Advanced Material Applications
New adamantyl-containing polyamide-imides (PAIs) were synthesized for potential use in advanced materials. These PAIs demonstrated amorphous nature, high thermal stability, and were capable of forming transparent, flexible, and tough films, suggesting applications in the field of high-performance polymers (Liaw & Liaw, 2001).
Cytotoxic Activity
Novel sulfonamide derivatives incorporating this compound structures were evaluated for their cytotoxic activity against breast and colon cancer cell lines. Some compounds showed significant potency, highlighting the potential for developing new anticancer drugs (Ghorab et al., 2015).
Antifungal and Metal Complex Applications
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinothiocarbonyl benzamide derivatives, were synthesized and characterized. These compounds showed promising antifungal activity against pathogens causing plant diseases, indicating their potential use in agriculture and pharmaceutical industries (Weiqun et al., 2005).
Pharmacological Evaluation for P2X7 Receptor Antagonism
Adamantanyl benzamide derivatives were evaluated for their potential as P2X7R antagonists, a target for various inflammatory and neurodegenerative diseases. Modifications to the adamantanyl benzamide structure aimed to improve metabolic stability and pharmacological properties, leading to compounds with enhanced effectiveness and potential for therapeutic applications (Wilkinson et al., 2017).
Properties
IUPAC Name |
N-(1-adamantyl)-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21(23-22-12-17-9-18(13-22)11-19(10-17)14-22)20-3-1-16(2-4-20)15-24-5-7-26-8-6-24/h1-4,17-19H,5-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVSOJGKMSGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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